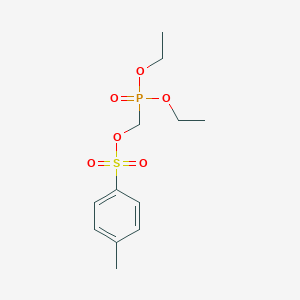
(Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate
Cat. No. B016672
Key on ui cas rn:
31618-90-3
M. Wt: 322.32 g/mol
InChI Key: UOEFFQWLRUBDME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05514798
Procedure details


A mixture of diethyl phosphite (700 g, 5.07 mmole), paraformaldehyde (190 g, 6.33 mole) and triethylamine (51.0 g, 0.50 mole) in toluene (2.8 L) is heated ca 2 hr at 85°-90° C., then under relux for ca 1 h. The resulting solution is cooled to ca. 0° C., and checked by NMR (CDCl3) for completion of the reaction (in-process control). Then p-toluenesulfonyl chloride (869 g, 4.56 mole) and triethylamine (718 g, 7.09 mole) are added with cooling (0°-10° C.). The resulting mixture is stirred at ca. 22° C. for 17-24 h and checked by NMR (CDCl3) for completion of the reaction (in-process control). The solids are removed by vacuum filtration. The filtrate is washed with water (2×) and dried over anhydrous magnesium sulfate. The solvent is evaporated in vacuo to give the title compound as an oil in 65-75% (1060-1225 g) yield. As an in-process control, NMR (CDCl3) is obtained and the product purity is assayed by HPLC C18 -35% CH3CN in KH2PO4 (0.02M)!. The purity of the product is typically 85-95%.






Name
Identifiers


|
REACTION_CXSMILES
|
[P:1]([O-:8])([O:5][CH2:6][CH3:7])[O:2][CH2:3][CH3:4].[CH2:9]=[O:10].C(N(CC)CC)C.[C:18]1([CH3:28])[CH:23]=[CH:22][C:21]([S:24](Cl)(=[O:26])=[O:25])=[CH:20][CH:19]=1>C1(C)C=CC=CC=1>[C:18]1([CH3:28])[CH:23]=[CH:22][C:21]([S:24]([O:10][CH2:9][P:1](=[O:8])([O:5][CH2:6][CH3:7])[O:2][CH2:3][CH3:4])(=[O:26])=[O:25])=[CH:20][CH:19]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
700 g
|
|
Type
|
reactant
|
|
Smiles
|
P(OCC)(OCC)[O-]
|
|
Name
|
|
|
Quantity
|
190 g
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
|
Name
|
|
|
Quantity
|
51 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
2.8 L
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
869 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
|
|
Name
|
|
|
Quantity
|
718 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture is stirred at ca. 22° C. for 17-24 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is heated ca 2 hr at 85°-90° C.
|
WAIT
|
Type
|
WAIT
|
|
Details
|
under relux for ca 1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
checked by NMR (CDCl3) for completion of the reaction (in-process control)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with cooling (0°-10° C.)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
checked by NMR (CDCl3) for completion of the reaction (in-process control)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solids are removed by vacuum filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
The filtrate is washed with water (2×)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent is evaporated in vacuo
|
Outcomes


Product
Details
Reaction Time |
20.5 (± 3.5) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)OCP(OCC)(OCC)=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
